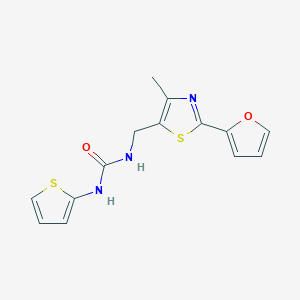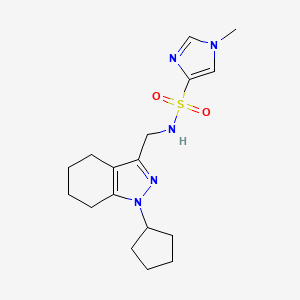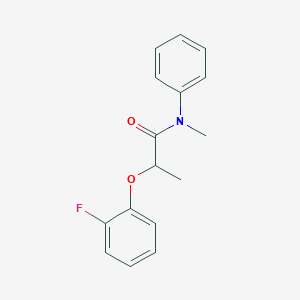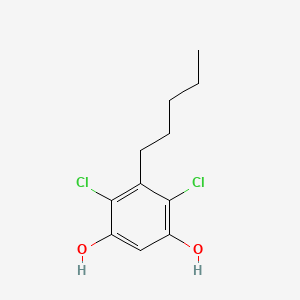![molecular formula C12H14ClF2NO2 B2645862 2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide CAS No. 2411295-63-9](/img/structure/B2645862.png)
2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide is a chemical compound that is widely used in scientific research. It is a synthetic molecule that has been developed for its potential therapeutic applications. This compound is also known as ODM-201 and is classified as an androgen receptor antagonist.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide is based on its ability to bind to the androgen receptor and block the action of androgens. Androgens are hormones that promote the growth and development of prostate cancer cells. By blocking the action of androgens, 2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide can inhibit the growth of prostate cancer cells.
Biochemical and Physiological Effects:
2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide has been shown to have a number of biochemical and physiological effects. It has been found to decrease the levels of prostate-specific antigen (PSA), a biomarker for prostate cancer. It has also been found to inhibit the growth and proliferation of prostate cancer cells. In addition, it has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide is its potency and selectivity as an androgen receptor antagonist. This makes it a valuable tool for studying the role of androgens in the development and progression of prostate cancer. However, one of the limitations of this compound is its high cost, which may limit its use in some research settings.
Future Directions
There are several future directions for research on 2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide. One area of research is the development of new and more efficient synthesis methods for this compound. Another area of research is the investigation of its potential use in combination with other therapeutic agents for the treatment of prostate cancer. Finally, there is a need for further studies to evaluate the safety and efficacy of this compound in human clinical trials.
Synthesis Methods
The synthesis of 2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide is a complex process that involves several steps. The first step is the reaction between 3,4-difluorobenzaldehyde and 2-methoxyethylamine to form N-(3,4-difluorophenyl)-2-methoxyethylamine. The second step involves the reaction of N-(3,4-difluorophenyl)-2-methoxyethylamine with chloroacetyl chloride to form 2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide.
Scientific Research Applications
2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective androgen receptor antagonist, which makes it a promising candidate for the treatment of prostate cancer. It has also been studied for its potential use in the treatment of other androgen-dependent diseases such as breast cancer and hirsutism.
properties
IUPAC Name |
2-chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF2NO2/c1-7(13)12(17)16-11(6-18-2)8-3-4-9(14)10(15)5-8/h3-5,7,11H,6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGCBVAWWDEQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(COC)C1=CC(=C(C=C1)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

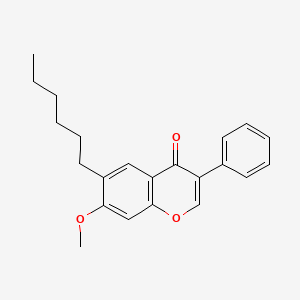
![2-(4-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2645781.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2645784.png)
![2-(3-((4-Fluorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2645785.png)
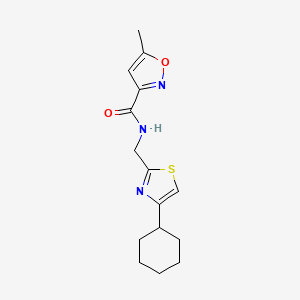

![3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2645789.png)
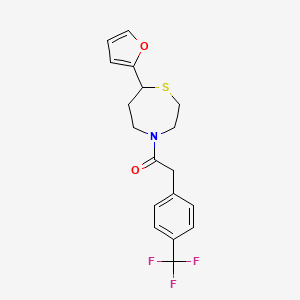
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2645791.png)
